Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Overview
Description
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a chiral compound with a unique structure that includes a dioxolane ring
Scientific Research Applications
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has several applications in scientific research:
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of a suitable precursor with reagents that promote the formation of the dioxolane ring. One common method involves the use of (S)-lactic acid derivatives, which are deprotonated to form enolates. These enolates then react with electrophiles to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Mechanism of Action
The mechanism of action of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can participate in esterification and hydrolysis reactions, while the dioxolane ring provides a rigid and stereochemically defined framework that can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl (4R,5S)-4-methyl-5-phenyl-3-propionyl-2-oxazolidinone: This compound shares a similar stereochemical configuration but has different functional groups and reactivity.
(2S,2’S,4R,5S,5’R)-2,2’-Di-tert-butyl-4-hydroxy-5,5’-dimethyl-4,5’-bi(1,3-dioxolanyl)-4’-one: Another compound with a dioxolane ring, used in asymmetric synthesis.
Uniqueness
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is unique due to its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. Its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELKYRWKHKGMAD-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OC(O1)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357426 | |
Record name | Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78086-72-3 | |
Record name | Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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